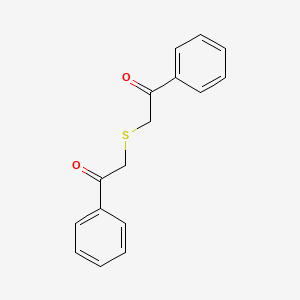

Bis(benzoylmethyl) sulfide

Vue d'ensemble

Description

Bis(benzoylmethyl) sulfide is a chemical compound with the molecular formula C16H14O2S and a molecular weight of 270.35 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

Bis(benzoylmethyl) sulfide has been synthesized in various studies. One method involves the use of a ligand with two carbonyl groups and one sulfinyl group . Another synthesis route involves the reaction between 2-Mercapto-1-phenylethanone and 2-Bromoacetophenone .Molecular Structure Analysis

The molecular structure of Bis(benzoylmethyl) sulfide consists of 16 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

Bis(benzoylmethyl) sulfide is a solid at 20 degrees Celsius . It has a melting point ranging from 76.0 to 80.0 degrees Celsius . The compound has a predicted boiling point of 434.5±30.0 degrees Celsius and a predicted density of 1.189±0.06 g/cm3 .Applications De Recherche Scientifique

Condensation Reactions

Bis(aroylmethyl) sulfides, which include bis(benzoylmethyl) sulfide, are used in condensation reactions with aromatic aldehydes and ammonium acetate. These reactions produce 2,6-diaroyl-3,5-diaryltetrahydro-1,4thiazines, with interesting stereochemistry where the benzoyl group is axially oriented. This demonstrates the compound's utility in organic synthesis and stereochemistry studies (Selvaraj, Dhanabalan, Mercypushphalatha, & Arumugam, 1991).

Self-Healing Elastomers

Bis(benzoylmethyl) sulfide derivatives are used as dynamic crosslinkers in the design of self-healing poly(urea–urethane) elastomers. These elastomers show significant healing efficiency at room temperature without the need for catalysts or external intervention, demonstrating the compound's potential in materials science (Rekondo et al., 2014).

Polymerization Initiators

Geminal bis-sulfides, including bis(benzoylmethyl) sulfide, can initiate polymerization in non-aqueous media. The interaction with acyl(aroyl)peroxides forms systems that initiate such polymerizations, indicating its significance in the field of polymer chemistry (Puzin, Leplyanin, Shaul'skii, & TolstikovGenrikh, 1988).

Fluorescence Enhancement in Rare Earth Complexes

Bis(benzoylmethyl) sulfoxide, a related compound, enhances the fluorescence of rare earth ions like Tb(III)

and Dy(III) when used as a ligand in their complexes. This enhancement is significant compared to when only bis(benzoylmethyl) sulfoxide acts as a ligand. This finding is crucial in the study of luminescence and fluorescent materials (Wen-xian et al., 2010).

Synthesis of Poly(oxovinyl sulfide)s

Bis(benzoylmethyl) sulfide derivatives are involved in the synthesis of poly(oxovinyl sulfide)s, which have applications in the field of material science due to their solubility and thermal stability properties (Ueda, Sakai, Komatsu, & Imai, 1982).

Anti-Corrosive Properties

Derivatives of bis(benzoylmethyl) sulfide, like bis(benzimidazol-2-ylethyl)sulfide, demonstrate anti-corrosive properties on mild carbon steel. This application is significant in the field of materials engineering and corrosion science (Cruz, Pandiyan, & García-Ochoa, 2005).

Mécanisme D'action

Safety and Hazards

If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It is also advised to avoid the dispersion of dust and to use personal protective equipment when handling this compound .

Orientations Futures

While specific future directions for Bis(benzoylmethyl) sulfide are not mentioned in the sources, its use in the synthesis of lanthanide (III) complexes suggests potential applications in areas such as fluorescence materials, electroluminescence devices, and as fluorescence probes and labels in various biological systems .

Propriétés

IUPAC Name |

2-phenacylsulfanyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSKVFSCEMNSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290389 | |

| Record name | Bis(benzoylmethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(benzoylmethyl) sulfide | |

CAS RN |

2461-80-5 | |

| Record name | 2461-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(benzoylmethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the coordination behavior of Bis(benzoylmethyl) sulfide with Copper(II)?

A1: The research article [] investigates the synthesis and characterization of copper(II) complexes with Bis(benzoylmethyl) sulfide (BMS). It demonstrates that BMS acts as a ligand, forming a chelate complex with Copper(II) with the formula [Cu(BMS)2]. This suggests that both sulfur and oxygen atoms in BMS coordinate with the copper ion. The study further explores the synthesis and properties of mixed-ligand complexes, where BMS and other ligands like 8-hydroxyquinoline or salicylaldehyde simultaneously coordinate with Copper(II).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)